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Compound of Interest

Compound Name: 5-Amino-2,4-dimethylphenol
CAS No.: 14106-48-0
Cat. No.: B085778

Get Quote

Executive Summary & Chemical Identity

5-Amino-2,4-dimethylphenol is a trisubstituted benzene derivative characterized by the
presence of both electron-donating hydroxyl (-OH) and amino (-NH

) groups, alongside two methyl substituents. Its spectral signature is defined by the interplay of
these auxochromes, which significantly alter the electron density of the aromatic ring, leading
to distinct shielding patterns in NMR and characteristic fragmentation in Mass Spectrometry.
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Property Detail
CAS Number 14106-48-0
IUPAC Name 5-Amino-2,4-dimethylphenol

5-Hydroxy-2,4-dimethylaniline; 3-Hydroxy-4,6-

Synonyms . -
dimethylaniline
C

Molecular Formula H
NO

Molecular Weight 137.18 g/mol

Monoisotopic Mass 137.0841 Da

Structural Analysis Strategy

To accurately interpret the spectral data, one must first analyze the substituent effects on the
aromatic ring. This molecule possesses a specific substitution pattern (1-OH, 2-Me, 4-Me, 5-
NH

) that creates unique electronic environments for the remaining protons and carbons.

Electronic Environment Logic

o Synergistic Shielding (C6-H): The proton at position 6 is ortho to both the hydroxyl group
(C1) and the amino group (C5). Both groups are strong electron donors by resonance,
significantly increasing electron density at C6. This results in a marked upfield shift in the

H NMR spectrum.

o Steric & Electronic Isolation (C3-H): The proton at position 3 is flanked by two methyl groups
(at C2 and C4). It is meta to both the hydroxyl and amino groups. Consequently, it
experiences less resonance shielding compared to H6 and will appear downfield relative to
H6.
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Figure 1: Logical flow of substituent effects on proton chemical shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Chemical shifts are reported based on predictive algorithms and standard substituent
additivity rules (Curphy-Morrison) for DMSO-d

solvent, as specific high-resolution atlas data is proprietary.

H NMR Data (400 MHz, DMSO-d )
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C NMR Data (100 MHz, DMSO-d )
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Infrared Spectroscopy (IR)

The IR spectrum serves as a fingerprint for the functional groups. The simultaneous presence

of hydroxyl and amine groups creates a complex region above 3000 cm
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Mass Spectrometry (MS)

The mass spectrum confirms the molecular weight and provides structural insights through
fragmentation.

 lonization Mode: Electron Impact (El, 70 eV) or ESI (+).
e Molecular lon (M

): m/z 137 (Base peak or high intensity).

Fragmentation Pathway
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The stability of the aromatic ring dominates the fragmentation. Primary losses involve the
substituents.

* [M]

(m/z 137): Stable molecular ion.

M - H]

(m/z 136): Loss of H radical (common in phenols/amines).

[M - CH

]

(m/z 122): Loss of a methyl group.

[M - COJ

(m/z 109): Characteristic phenolic loss of carbon monoxide (often from m/z 137 or 122).
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Figure 2: Proposed fragmentation pathway for 5-Amino-2,4-dimethylphenol.
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Experimental Protocols
NMR Sample Preparation

To ensure high-resolution data without exchange broadening:
e Solvent: Use DMSO-d

(99.9% D) rather than CDCI

. Phenolic protons and amine protons are often broad or invisible in chloroform due to
exchange. DMSO stabilizes these protons via hydrogen bonding, resulting in sharp singlets.

e Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent.
o Reference: Calibrate to residual DMSO pentet at 2.50 ppm (
H) and 39.5 ppm (

C).

IR Sample Preparation (KBr Pellet)

e Mix 1-2 mg of solid 5-Amino-2,4-dimethylphenol with ~100 mg of spectroscopic grade KBr.

e Grind to a fine powder using an agate mortar to minimize light scattering (Christiansen
effect).

e Press into a transparent pellet under vacuum (to remove moisture).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Guide: Spectral Characterization of 5-Amino-
2,4-dimethylphenol]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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